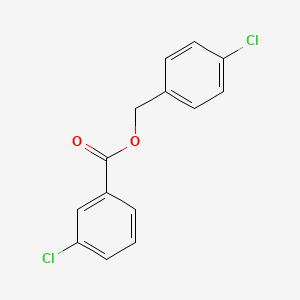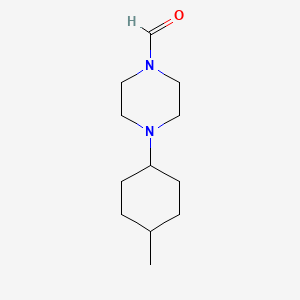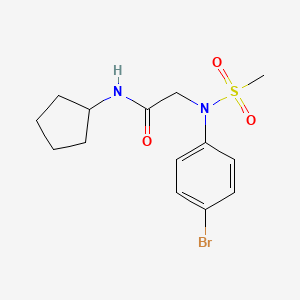![molecular formula C17H18N2O2S B5780705 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioylamides. This compound has been widely studied due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound can bind to specific proteins in cells, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity and yield. This compound can be synthesized in large quantities, making it ideal for use in large-scale experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, and care must be taken when handling this compound. Additionally, the use of this compound in animal studies may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to explore the potential use of this compound as a fluorescent probe for imaging studies. Additionally, the anti-tumor activity of this compound could be further studied to determine its potential use as a cancer treatment. Finally, the toxicity of this compound could be further studied to determine its safety for use in animal studies.
Conclusion:
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in scientific research. The synthesis method of this compound has been optimized to yield high purity and yield, and its mechanism of action is well understood. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has potential applications as a fluorescent probe for imaging studies. Further research is needed to explore the potential uses of this compound and to determine its safety for use in animal studies.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting compound is then reacted with benzoyl chloride to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-15-10-6-13(7-11-15)16(20)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQUEIHXIVHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
